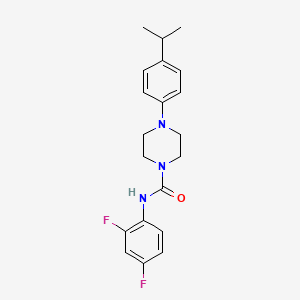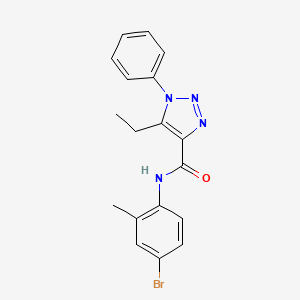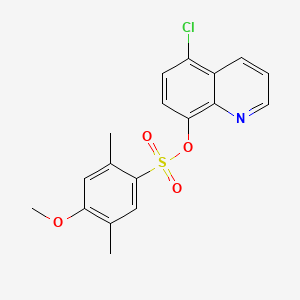
N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst such as aluminum chloride.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and a suitable nucleophile.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-difluorophenyl)-4-(4-methylphenyl)-1-piperazinecarboxamide
- N-(2,4-difluorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide
- N-(2,4-difluorophenyl)-4-(4-tert-butylphenyl)-1-piperazinecarboxamide
Uniqueness
N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the difluorophenyl and isopropylphenyl groups may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Eigenschaften
Molekularformel |
C20H23F2N3O |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-4-(4-propan-2-ylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23F2N3O/c1-14(2)15-3-6-17(7-4-15)24-9-11-25(12-10-24)20(26)23-19-8-5-16(21)13-18(19)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
SGSOCRIUXWLYEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370364.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370365.png)



![{[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetic acid](/img/structure/B13370385.png)
![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
![2-(1-{2-[2-(2-Oxo-2-phenylethylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1-phenylethanone](/img/structure/B13370408.png)
![5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13370411.png)
![N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B13370417.png)
![{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B13370425.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13370437.png)

